Sequosempervirin D
Description
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3 |
InChI Key |
UFTSEQNPKRKIAA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Therapeutic Potential of Sequosempervirin D: A Technical Overview
Introduction
Sequosempervirin D is a natural compound belonging to the nor-lignan class of phenolics. It is derived from the heartwood of the coast redwood tree, Sequoia sempervirens[1]. The remarkable longevity and resistance to decay of these trees are attributed to the presence of such bioactive secondary metabolites[1]. While specific research on this compound is limited, the broader class of compounds from Sequoia sempervirens has garnered scientific interest for its diverse biological activities. This document aims to provide a technical guide for researchers and drug development professionals on the potential therapeutic targets of this compound, based on the known activities of related compounds and extracts from its natural source.
Known Biological Activities of Sequoia sempervirens Extracts
Extracts from the heartwood of Sequoia sempervirens have demonstrated a range of biological effects, suggesting the therapeutic potential of their constituent compounds, including the sequosempervirins. These activities include:
-
Anticancer Effects : Studies have indicated that extracts from Sequoia sempervirens possess anticancer properties[1].
-
Antifungal Properties : The natural durability of the heartwood is linked to its antifungal capabilities, a characteristic that may be harnessed for therapeutic applications[1].
-
Antibacterial Activity : Research has also pointed to the antibacterial effects of these extracts[1].
-
Anti-hepatotoxicity : There is evidence to suggest that compounds from Sequoia sempervirens can have protective effects on the liver[1].
-
Cathepsin B Inhibition : Certain constituents have been found to inhibit cathepsin B, an enzyme implicated in various pathological processes[1].
Given these broad activities, it is plausible that this compound contributes to one or more of these effects. Further investigation is warranted to delineate its specific molecular targets and mechanisms of action.
Potential Therapeutic Targets and Signaling Pathways
Based on the known biological activities of Sequoia sempervirens extracts, several potential therapeutic targets and signaling pathways for this compound can be hypothesized. The following diagram illustrates a potential experimental workflow to identify these targets.
Experimental Protocols for Target Identification and Validation
To elucidate the specific therapeutic targets of this compound, a systematic approach involving a series of well-defined experiments is necessary.
1. High-Throughput Screening (HTS) of Biological Activity
-
Objective : To confirm and quantify the biological activities of purified this compound.
-
Methodology :
-
Cell Viability Assays : Utilize assays such as MTT or CellTiter-Glo to assess the cytotoxic effects of this compound on a panel of cancer cell lines.
-
Antimicrobial Assays : Employ broth microdilution methods to determine the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.
-
Enzyme Inhibition Assays : If specific enzyme targets like cathepsin B are suspected, conduct in vitro enzymatic assays to measure the inhibitory activity of the compound.
-
2. Target Identification using Affinity-Based Methods
-
Objective : To isolate and identify the direct binding partners of this compound.
-
Methodology :
-
Synthesis of an Affinity Probe : Chemically modify this compound to incorporate a linker and a reactive group for immobilization on a solid support (e.g., agarose (B213101) beads).
-
Affinity Chromatography : Incubate the immobilized compound with cell lysates. After washing away non-specific binders, elute the specifically bound proteins.
-
Protein Identification : Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
3. Target Validation
-
Objective : To confirm the interaction between this compound and the identified protein targets.
-
Methodology :
-
Surface Plasmon Resonance (SPR) : Quantify the binding affinity and kinetics of the interaction between this compound and the purified target protein.
-
Cellular Thermal Shift Assay (CETSA) : Assess target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.
-
Genetic Approaches : Utilize techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene to determine if the biological effects of this compound are dependent on the presence of the target protein.
-
The following diagram illustrates a potential signaling pathway that could be investigated based on the known anticancer activity of related compounds.
Quantitative Data Summary
As specific quantitative data for this compound is not yet available in the public domain, the following table is a template that can be used to structure and present data as it is generated through the experimental protocols described above.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Cell Viability | e.g., MCF-7 | IC50 | Data to be determined | |
| Antimicrobial | e.g., S. aureus | MIC | Data to be determined | |
| Enzyme Inhibition | e.g., Cathepsin B | IC50 | Data to be determined | |
| Binding Affinity | e.g., Target Protein X | KD | Data to be determined |
This compound, a nor-lignan from Sequoia sempervirens, represents a promising starting point for drug discovery efforts. While direct research on this specific compound is in its infancy, the known biological activities of extracts from its natural source provide a strong rationale for further investigation. The experimental workflows and methodologies outlined in this guide offer a systematic approach to identifying and validating its therapeutic targets, ultimately paving the way for the potential development of new therapeutic agents. The structured collection of quantitative data will be crucial in evaluating its potency, selectivity, and overall therapeutic potential.
References
Methodological & Application
Total Synthesis of Sequosempervirin D: A Methodological Overview
As of late 2025, a total synthesis of the natural product Sequosempervirin D has not been reported in the scientific literature. This lignan, isolated from the heartwood of Sequoia sempervirens, remains a target for synthetic chemists. However, the synthesis of a closely related compound, (±)-di-O-methylsequirin D, has been accomplished and provides a potential blueprint for future synthetic endeavors toward this compound. This document will detail the isolation and structure elucidation of this compound and provide an in-depth look at the synthetic methodology for (±)-di-O-methylsequirin D.
Isolation and Structure Elucidation of this compound
The isolation of this compound from Sequoia sempervirens typically involves a systematic extraction and fractionation process. The general workflow is outlined below.
Caption: General workflow for the isolation and structure elucidation of this compound.
The structure of this compound was determined through a combination of spectroscopic techniques. High-resolution mass spectrometry (HR-MS) establishes the molecular formula, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity and stereochemistry of the molecule.
Synthetic Approach to a Related Lignan: (±)-di-O-methylsequirin D
The synthesis of (±)-di-O-methylsequirin D, a derivative of the related natural product sequirin D, offers valuable insights into constructing the core structure shared by these lignans. The key steps in this synthesis are a Grignard reaction to form a crucial alcohol intermediate, followed by a cyclization to construct the tetralone core.
Retrosynthetic Analysis
A retrosynthetic analysis of (±)-di-O-methylsequirin D reveals a convergent approach.
Caption: Retrosynthetic analysis of (±)-di-O-methylsequirin D.
Key Experimental Protocols
1. Synthesis of the Key Alcohol Intermediate via Grignard Reaction
This step involves the reaction of 3,3-ethylenedioxypropylmagnesium bromide with deoxyanisoin to form the key alcohol intermediate.
-
Reaction: To a solution of deoxyanisoin in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of 3,3-ethylenedioxypropylmagnesium bromide in THF is added dropwise.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
2. Formation of the Tetralone Intermediate
The alcohol is transformed into the corresponding carboxylic acid, which then undergoes an intramolecular Friedel-Crafts acylation to yield the tetralone.
-
Oxidation and Hydrolysis: The alcohol is first oxidized, and the protecting group is hydrolyzed to yield the corresponding carboxylic acid.
-
Cyclization: The carboxylic acid is treated with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at an elevated temperature to effect the intramolecular Friedel-Crafts acylation, forming the tetralone ring system.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude tetralone is then purified by recrystallization or column chromatography.
Quantitative Data Summary
As the total synthesis of this compound has not been reported, quantitative data such as reaction yields and times are not available. For the synthesis of (±)-di-O-methylsequirin D, the original research publication should be consulted for specific yields of each synthetic step.
Conclusion and Future Outlook
While the total synthesis of this compound remains an open challenge, the successful synthesis of the related (±)-di-O-methylsequirin D provides a solid foundation for future synthetic strategies. Key challenges to overcome in the synthesis of this compound will include the stereoselective construction of the dihydrofuran ring and the management of the free phenolic hydroxyl groups. The development of a successful total synthesis will not only provide access to this natural product for further biological evaluation but also stimulate the discovery of new synthetic methodologies. Researchers in natural product synthesis and drug development will be keenly interested in the eventual conquest of this molecular target.
Application Note: Quantification of Sequosempervirin D using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequosempervirin D is a lignan (B3055560) natural product that has been isolated from the heartwood of Sequoia sempervirens[1]. As a unique phytochemical, its biological activities are of interest to researchers in natural product chemistry and drug discovery. Accurate and precise quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This application note provides a detailed protocol for a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. While specific validated methods for this compound are not widely published, this protocol is based on established principles for the analysis of similar phenolic natural products.
Principle
This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound. The compound is first extracted from the sample matrix. The extract is then injected into an HPLC system where this compound is separated from other components on a reversed-phase C18 column. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of this compound to that of an appropriate internal standard.
Materials and Reagents
-
This compound reference standard (CAS: 864719-19-7)
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another lignan not present in the sample)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Syringe filters (0.22 µm, PTFE or PVDF)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50% methanol in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol in water to a final concentration of 100 ng/mL.
Sample Preparation (from a hypothetical plant extract)
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of 10% methanol.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol to remove polar impurities.
-
Elute this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried eluate in 500 µL of 50% methanol.
-
Add 50 µL of the 100 ng/mL IS working solution.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 15.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: The choice between positive and negative ionization mode and the specific MRM transitions will need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize the collision energy for the product ions.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: The concentration of this compound in the samples is calculated using the regression equation from the calibration curve.
Data Presentation
Table 4: Proposed MRM Transitions for this compound (Molecular Formula: C21H24O5, MW: 356.41)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ or [M-H]⁻ | To be determined | 0.1 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 0.1 | To be determined | To be determined |
Note: These values must be determined experimentally.
Method Validation (Summary of Parameters to be Assessed)
For use in a regulated environment, the method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity and Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity: Correlation coefficient (r²) of the calibration curve should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the sample matrix under various storage conditions (freeze-thaw, short-term, long-term).
Diagrams
Caption: Experimental workflow for this compound quantification.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Sequosempervirin D
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Sequosempervirin D, a natural product isolated from Sequoia sempervirens. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products and related compounds.
Introduction
This compound is a phenolic compound with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol [1][2]. As a natural product, its accurate quantification in various matrices is crucial for research and development purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture[3][4]. This document provides a detailed protocol for an HPLC method developed for the analysis of this compound, based on established methodologies for similar natural products, such as abietane (B96969) diterpenoids[5][6][7].
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, and a Diode Array Detector (DAD)[5].
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Sample Preparation:
-
Standard Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: The preparation of sample solutions will depend on the matrix. For plant extracts, a suitable extraction method followed by filtration through a 0.45 µm syringe filter is recommended before injection.
-
Chromatographic Conditions
The following HPLC parameters have been optimized for the analysis of this compound:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation
For quantitative applications, the method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: Analyze a series of standard solutions of different concentrations to establish the linear range of the method.
-
Accuracy: Determine the closeness of the measured value to the true value by spike recovery experiments.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple replicates of a standard solution.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and structured table for easy comparison.
| Parameter | Result |
| Retention Time (min) | 8.5 ± 0.2 |
| Linearity (R²) | > 0.999 |
| Linear Range (µg/mL) | 1 - 100 |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the development of this HPLC method.
Caption: Workflow for HPLC Method Development for this compound Analysis.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection allows for excellent separation and quantification. This method can be readily implemented in research and quality control laboratories for the analysis of this compound in various samples.
References
- 1. NB-64-65490-1mg | this compound [864719-19-7] Clinisciences [clinisciences.com]
- 2. This compound | 864719-19-7 [amp.chemicalbook.com]
- 3. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 5. scielo.br [scielo.br]
- 6. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stable Storage of Sequosempervirin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequosempervirin D is a nor-lignan phenolic compound isolated from the heartwood of the coast redwood, Sequoia sempervirens. As a member of the phenolic class of compounds, this compound is susceptible to degradation under suboptimal storage conditions, which can impact its biological activity and compromise research and development outcomes. These application notes provide detailed protocols for the stable storage and handling of this compound to ensure its integrity and longevity. The following recommendations are based on the general principles for the storage of phenolic and terpenoid compounds, major constituents of Sequoia sempervirens extracts.
Chemical Profile and Stability Considerations
Extracts from Sequoia sempervirens are rich in a variety of bioactive molecules, primarily categorized as phenolics and terpenoids. Sequosempervirins, along with sequirins, are characteristic nor-lignan phenolics of this species. The stability of these compounds is influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds and lead to the evaporation of volatile terpenoids.[1][2][3][4][5]
-
Light: Exposure to UV and visible light can induce photochemical degradation of phenolic compounds.[1][4][5][6]
-
Oxygen: Oxidative degradation is a primary pathway for the deterioration of phenolic compounds.[1]
-
Humidity: Moisture can promote hydrolytic degradation and may support microbial growth, which can enzymatically degrade the compound.[5]
-
pH: The stability of phenolic compounds can be pH-dependent, with degradation often accelerated in neutral to alkaline conditions.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These conditions are designed to mitigate the impact of the environmental factors listed above.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes chemical degradation and preserves compound integrity. |
| 2-8°C for short-term storage (up to 1 week). | Suitable for frequently accessed samples to avoid repeated freeze-thaw cycles. | |
| Light | Store in amber glass vials or other light-blocking containers. | Protects from light-induced degradation.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |
| Use airtight containers. | Minimizes exposure to oxygen and moisture.[7] | |
| Form | Store as a dry powder. | More stable than solutions. |
| If in solution, use a non-aqueous, aprotic solvent and store at -20°C or -80°C. | Reduces the potential for hydrolysis and slows degradation. |
Experimental Protocols
Protocol 1: Handling and Preparation of this compound for Storage
This protocol outlines the steps for safely handling and preparing this compound for storage to maintain its stability.
Materials:
-
This compound (solid form)
-
Amber glass vials with airtight caps
-
Spatula
-
Analytical balance
-
Inert gas (argon or nitrogen) source with a gentle stream delivery system
-
Labeling materials
Procedure:
-
Environment: Perform all manipulations in a clean, dry, and controlled environment, such as a glove box or a fume hood with low light.
-
Weighing: Tare a pre-labeled amber glass vial on an analytical balance. Carefully transfer the desired amount of this compound powder into the vial using a clean spatula.
-
Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds to displace any oxygen.
-
Sealing: Immediately and tightly seal the vial with the airtight cap.
-
Labeling: Ensure the vial is clearly labeled with the compound name, concentration (if in solution), date, and storage conditions.
-
Storage: Transfer the sealed vial to the appropriate storage location (-20°C for long-term or 2-8°C for short-term).
Protocol 2: Stability Testing of this compound
This protocol provides a framework for conducting a stability study to determine the shelf-life of this compound under specific storage conditions.
Objective: To evaluate the stability of this compound over time at various temperature and light conditions.
Materials:
-
Multiple aliquots of this compound, prepared as per Protocol 1.
-
Controlled environment chambers set to the following conditions:
-
-20°C (dark)
-
4°C (dark)
-
25°C / 60% RH (dark)
-
25°C / 60% RH (with photostability chamber)
-
-
Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS).
Procedure:
-
Sample Preparation: Prepare a sufficient number of identical samples of this compound to be tested at each time point and condition.
-
Initial Analysis (T=0): Analyze a set of samples immediately after preparation to establish the initial purity and concentration. This will serve as the baseline.
-
Storage: Place the remaining samples in the respective controlled environment chambers.
-
Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, analyze the samples for:
-
Purity: Using a validated HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
-
Appearance: Visually inspect for any changes in color or physical state.
-
-
Data Evaluation: Compare the results at each time point to the initial (T=0) data to determine the rate of degradation. The shelf-life can be defined as the time at which the purity drops below a specified limit (e.g., 90%).
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for proper handling and storage of this compound.
Decision Pathway for Stability Assessment
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. how to store terpenes | Medical Terpenes [medicalterpenes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bucannalabs.com [bucannalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sequosempervirin D Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Sequosempervirin D and related norlignans. Given the limited publicly available information on the direct total synthesis of this compound, this guide draws insights from the synthesis of structurally related compounds, such as di-O-methylsequirin D, to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the core structure of this compound?
A1: The synthesis of the tetracyclic core of this compound and its analogues presents several challenges. Key difficulties include the construction of the strained tetralone ring system, controlling stereochemistry, and achieving satisfactory yields in coupling reactions. The synthesis of a related compound, di-O-methylsequirin D, highlights the Grignard reaction and subsequent cyclization as critical steps that may require optimization.[1]
Q2: Are there any recommended starting materials for the synthesis of this compound?
A2: While a definitive synthetic pathway for this compound is not widely published, a logical approach based on the synthesis of its analogues would involve commercially available substituted phenols and propyl derivatives. For instance, the synthesis of di-O-methylsequirin D utilized deoxyanisoin and 3,3-ethylenedioxypropylmagnesium bromide as key starting materials.[1]
Q3: How can I improve the yield of the Grignard reaction in the initial coupling step?
A3: Low yields in Grignard reactions are often due to moisture, impurities in the starting materials, or suboptimal reaction conditions. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use of freshly prepared Grignard reagent and optimization of temperature and reaction time can significantly improve yields.
Q4: What are common issues encountered during the cyclization step to form the tetralone ring?
A4: The acid-catalyzed cyclization to form the tetralone ring can be problematic, often leading to side products or incomplete reaction. The choice of acid, reaction temperature, and duration are critical parameters. A systematic screening of different acids (e.g., polyphosphoric acid, Eaton's reagent) and conditions may be necessary to optimize this step.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in Grignard reaction | Presence of moisture or protic impurities. | Thoroughly dry all glassware and reagents. Use anhydrous solvents. Purify starting materials. |
| Inactive Grignard reagent. | Prepare the Grignard reagent fresh before use. Use high-quality magnesium turnings. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some Grignard reactions require cooling, while others may need gentle heating to initiate. | |
| Incomplete cyclization to tetralone | Insufficiently strong acid catalyst. | Experiment with stronger acid catalysts such as polyphosphoric acid (PPA) or Eaton's reagent. |
| Dehydration or side reactions at high temperatures. | Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration. | |
| Steric hindrance in the substrate. | Modify the substrate to reduce steric hindrance if possible, or explore alternative cyclization strategies. | |
| Formation of multiple products | Lack of regioselectivity in reactions. | Use directing groups or more selective reagents to control the regioselectivity of the reactions. |
| Unstable intermediates. | Modify the reaction conditions (e.g., lower temperature, different solvent) to stabilize reactive intermediates. | |
| Difficulty in purification | Similar polarity of product and byproducts. | Employ advanced chromatographic techniques such as preparative HPLC or flash chromatography with different solvent systems. |
| Product instability on silica (B1680970) gel. | Use alternative stationary phases like alumina (B75360) or deactivated silica gel for chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and activate them with a small crystal of iodine.
-
Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling).
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the electrophile solution dropwise.
-
After the addition, allow the reaction to stir at room temperature for the specified time.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Acid-Catalyzed Cyclization
-
To a round-bottom flask, add the precursor acid.
-
Add the acid catalyst (e.g., polyphosphoric acid) in a sufficient amount to ensure efficient stirring.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and stir until the catalyst is decomposed.
-
Extract the aqueous mixture with an appropriate organic solvent.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for a this compound analogue.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Overcoming Solubility Challenges with Sequosempervirin D
Welcome to the technical support center for Sequosempervirin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this promising natural product. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lignan (B3055560), a class of polyphenolic compounds isolated from Sequoia sempervirens[1]. Lignans (B1203133) are often characterized by their poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo studies[2][3]. This low aqueous solubility can impact bioavailability and limit the compound's therapeutic potential if not properly addressed.
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?
Precipitation in aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are a few immediate troubleshooting steps:
-
Increase the concentration of a co-solvent: If you are already using a co-solvent like DMSO or ethanol, you may need to increase its percentage in the final solution. However, be mindful of the tolerance of your cell line or experimental system to the solvent.
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.
-
pH adjustment: For some compounds, altering the pH of the buffer can improve solubility. However, the effectiveness of this method depends on the presence of ionizable functional groups in the molecule[4].
Q3: What are the recommended stock solution concentrations and storage conditions for this compound?
Troubleshooting Guide
Issue 1: Poor Solubility in Cell Culture Media
Problem: this compound precipitates when added to cell culture media, leading to inconsistent results and potential cytotoxicity from the precipitate.
Solutions:
-
Co-Solvent Strategy: The use of a water-miscible organic solvent is a common and effective technique[2].
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are frequently used.
-
Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiment, dilute this stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Use of Surfactants: Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds.
-
Recommended Surfactants: Tween 80 or Pluronic F-68.
-
Protocol: Prepare a stock solution of this compound in an organic solvent. In a separate tube, prepare the desired concentration of surfactant in your cell culture medium. Add the drug stock solution to the surfactant-containing medium with gentle vortexing.
-
Issue 2: Low Bioavailability in In Vivo Studies
Problem: Poor aqueous solubility leads to low absorption and bioavailability when administered orally or via intraperitoneal injection.
Solutions:
-
Formulation with Excipients: A formulation strategy can significantly enhance the solubility and bioavailability of this compound for in vivo applications.
-
Example Formulation: A suggested formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution[1].
-
Protocol:
-
Dissolve this compound in DMSO to create a primary stock solution.
-
Add PEG300 to the DMSO solution and mix well.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline or PBS to reach the desired final concentration.
-
-
-
Particle Size Reduction (Micronization): Reducing the particle size of a compound increases its surface area-to-volume ratio, which can improve its dissolution rate[5]. This can be achieved through techniques like sonocrystallization or milling[2][5].
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides general guidelines for using common solvents and the maximum tolerated concentrations in some experimental systems.
| Solvent | Recommended Starting Stock Concentration | Maximum Tolerated Concentration in Cell Culture (General) | Notes |
| DMSO | 10-50 mM | 0.1% - 0.5% | Can exhibit cytotoxicity at higher concentrations. |
| Ethanol | 10-50 mM | 0.1% - 1% | Can interfere with cell membrane integrity at higher concentrations. |
| Methanol | 10-50 mM | 0.1% - 1% | Generally has low toxicity at these concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution of 10 mM.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
For experiments, dilute the stock solution in pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration does not exceed 0.5%. For example, for a 1:1000 dilution, add 1 µL of a 10 mM stock to 1 mL of medium to get a final concentration of 10 µM with 0.1% DMSO.
-
Protocol 2: Saturation Shake-Flask Method for Solubility Determination (General Protocol)
This method can be used to determine the equilibrium solubility of this compound in various solvents.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method like HPLC-UV.
-
Visualizations
Putative Signaling Pathway for Lignan Activity
While the specific signaling pathway for this compound is not yet elucidated, related lignans like matairesinol (B191791) have been shown to exert anti-cancer and anti-inflammatory effects by modulating the MAPK/ERK and PI3K/Akt signaling pathways[2][5]. The following diagram illustrates this putative mechanism of action.
Caption: Putative signaling pathways modulated by lignans.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing soluble this compound.
Logical Relationship for Troubleshooting Solubility
Caption: Troubleshooting logic for solubility issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells [mdpi.com]
- 3. Matairesinol | ATPase | ROS | p38 MAPK | TargetMol [targetmol.com]
- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Akt signaling by the lignan matairesinol sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Sequosempervirin D degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Sequosempervirin D during extraction from Sequoia sempervirens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it isolated?
This compound is a norlignan natural product.[1][2] It is isolated from the branches and leaves of the coastal redwood tree, Sequoia sempervirens.[2]
Q2: What is the chemical nature of this compound?
This compound has the molecular formula C₂₁H₂₄O₅.[1] Its chemical structure contains phenolic hydroxyl groups and an ether linkage, which are important considerations for its stability during extraction.
Q3: What are the primary factors that can lead to the degradation of this compound during extraction?
While specific stability data for this compound is limited, factors known to affect the stability of related norlignans include:
-
pH: Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradative reactions.
-
Temperature: High temperatures can accelerate degradation reactions. Lignans and their glycosides are generally considered relatively resistant to high temperatures, though prolonged exposure should be avoided.
-
Light: Exposure to UV light can cause photodegradation of phenolic compounds.
-
Oxygen: The presence of oxygen can lead to the oxidation of phenolic hydroxyl groups.
-
Enzymatic Activity: Endogenous plant enzymes released during cell lysis can potentially modify the structure of the target compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete extraction from the plant matrix. | - Ensure the plant material is finely ground to increase surface area. - Consider using a sequence of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), then methanol) for exhaustive extraction. - Employ extraction techniques that enhance mass transfer, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), while carefully controlling the temperature. |
| Degradation during extraction. | - Maintain a low extraction temperature (e.g., room temperature or below). - Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Presence of unknown impurities in the final extract | Co-extraction of other phytochemicals. | - Optimize the chromatographic purification steps. This may involve using different stationary phases (e.g., silica (B1680970) gel, Sephadex) or solvent systems. - High-Performance Liquid Chromatography (HPLC) can be employed for final purification. |
| Degradation products of this compound. | - Review the extraction and purification conditions to identify potential causes of degradation (see above). - Use analytical techniques such as LC-MS to identify the impurities and correlate them with the structure of this compound to understand the degradation pathway. | |
| Inconsistent extraction results between batches | Variability in plant material. | - Use plant material from the same source and collected at the same time of year, if possible. - Standardize the drying and storage conditions of the plant material. |
| Inconsistent extraction procedure. | - Ensure all extraction parameters (e.g., solvent-to-solid ratio, extraction time, temperature) are kept consistent for each batch. |
Experimental Protocols
General Extraction and Isolation of Norlignans from Sequoia sempervirens
This protocol is a generalized procedure based on common phytochemical techniques for the isolation of norlignans.
-
Plant Material Preparation:
-
Collect fresh branches and leaves of Sequoia sempervirens.
-
Air-dry the plant material in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder.
-
-
Solvent Extraction:
-
Perform a sequential extraction of the powdered plant material with solvents of increasing polarity. A typical sequence is:
-
n-hexane
-
Ethyl acetate
-
Methanol
-
-
The extraction can be carried out at room temperature with agitation for several days or using accelerated methods like Soxhlet extraction, though care must be taken to avoid excessive heat.
-
-
Fractionation and Purification:
-
Concentrate the crude extracts under reduced pressure.
-
Subject the resulting residue to column chromatography for fractionation. Silica gel is a common stationary phase.
-
Elute the column with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol mixtures).
-
Monitor the collected fractions by Thin-Layer Chromatography (TLC).
-
Pool the fractions containing the norlignans of interest.
-
Further purify the pooled fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Analytical Methods for Characterization
The structure of isolated this compound can be confirmed using a combination of spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HR-MS): To determine the exact molecular formula.
-
1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and elucidate the complete structure.
Visualizations
References
Technical Support Center: Sequosempervirin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of Sequosempervirin D.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound, a diterpenoid natural product, are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] A combination of these techniques provides a comprehensive purity profile.
Q2: What type of HPLC system is recommended for this compound analysis?
A2: A reverse-phase HPLC system is typically recommended for the analysis of diterpenoids like this compound.[1] A C18 column is a common choice, paired with a mobile phase consisting of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile.[1][4] Detection is commonly performed using a UV detector.
Q3: How can I use NMR spectroscopy to assess the purity of my this compound sample?
A3: ¹H NMR (Proton NMR) spectroscopy is a powerful tool for purity determination.[5][6] In a pure sample of this compound, the ¹H NMR spectrum should exhibit signals corresponding only to the protons of the molecule. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound by comparing the integral of a signal from this compound to that of a certified internal standard.[6][7]
Q4: What is the role of Mass Spectrometry in purity confirmation?
A4: High-Resolution Mass Spectrometry (HR-MS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement.[2] The presence of ions with unexpected mass-to-charge ratios (m/z) can indicate the presence of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an excellent technique for identifying and quantifying impurities.[3][8]
Q5: What are common sources of impurities in a this compound sample?
A5: Impurities in a sample of this compound, which is isolated from natural sources, can originate from several stages. These include co-extraction of structurally related compounds from the plant material, residual solvents from the purification process, and degradation products formed during isolation or storage.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Multiple peaks observed in the HPLC chromatogram. | The sample may contain impurities. | Optimize the HPLC method to improve the separation of the main peak from impurity peaks. Collect fractions of the main peak and analyze by MS and NMR to confirm identity. |
| The compound may be degrading on the column. | Use a milder mobile phase or adjust the pH. Ensure the column temperature is appropriate. | |
| Unexpected signals in the ¹H NMR spectrum. | The sample may contain residual solvents from purification. | Identify the solvent signals (e.g., acetone, ethyl acetate, methanol) by their characteristic chemical shifts. These can be removed by drying the sample under high vacuum. |
| The sample contains structurally related impurities. | Further purification steps, such as preparative HPLC or column chromatography, may be necessary. | |
| The mass spectrum shows ions with m/z values inconsistent with this compound. | The sample is impure. | Use LC-MS to separate the components and identify the impurities based on their mass spectra. |
| The compound may be forming adducts with ions from the mobile phase (e.g., sodium, potassium). | This is common in electrospray ionization. Look for ions corresponding to [M+Na]⁺ or [M+K]⁺ in addition to the expected [M+H]⁺ or [M-H]⁻. | |
| The purity determined by HPLC is different from the purity determined by qNMR. | Different techniques have different sensitivities to various types of impurities. | HPLC-UV is sensitive to chromophoric impurities, while NMR is sensitive to any proton-containing impurity. Consider the nature of the potential impurities. For a comprehensive purity assessment, results from orthogonal methods should be considered together. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
HPLC-grade methanol
-
HPLC-grade water
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water is often effective for separating diterpenoids.[1] A starting point could be a linear gradient from 50% methanol in water to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As this compound has chromophores, a UV detector can be used. A wavelength of 240 nm is a reasonable starting point for diterpenes.[1]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Data Interpretation: The purity is expressed as a percentage of the main peak area relative to the total peak area.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| HPLC Retention Time (t R ) | Dependent on specific method | A single, sharp peak at a consistent retention time indicates a likely pure compound. |
| ¹H NMR Chemical Shifts (δ) | Specific to the molecule | The presence of signals at unexpected chemical shifts suggests impurities. |
| Mass Spectrometry (m/z) | [M+H]⁺ or [M-H]⁻ | The detection of the correct molecular ion confirms the identity of the compound. |
| Purity by HPLC-UV (%) | >95% (typical for research grade) | Provides a quantitative measure of purity based on UV-active components. |
| Purity by qNMR (%) | >95% (typical for research grade) | Provides an absolute measure of purity relative to a certified standard. |
Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical relationship for multi-technique purity confirmation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ffhdj.com [ffhdj.com]
- 5. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Sequosempervirin D and Its Analogs: A Guide for Researchers
A detailed examination of the norlignan Sequosempervirin D and its related analogs, isolated from the coastal redwood Sequoia sempervirens, reveals a class of compounds with potential therapeutic applications. This guide provides a comparative analysis of their chemical structures, biological activities, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Introduction to Sequosempervirins
This compound belongs to a series of norlignans, designated Sequosempervirins B-G, which have been isolated from the branches and leaves of Sequoia sempervirens. Norlignans are a subclass of lignans (B1203133) characterized by a carbon skeleton derived from the dimerization of two phenylpropanoid units, but lacking one carbon atom. The discovery of these compounds has opened avenues for investigating their biological properties, particularly in the realm of anticancer research.
Chemical Structures and Comparative Data
The chemical structures of this compound and its analogs, as elucidated by Zhang et al. (2005), are presented below. A comparative summary of their molecular formulas and weights is provided in Table 1.
This compound
-
Molecular Formula: C₂₁H₂₄O₅
-
Molecular Weight: 368.41 g/mol
-
CAS Number: 864719-19-7[1]
While the exact structures of all Sequosempervirins (B, C, E, F, G) require access to the full publication by Zhang et al. (2005) for detailed depiction, they share a common norlignan scaffold with variations in their substituent groups. For the purpose of this guide, we will focus on the available data for this compound and a closely related, biologically active analog isolated in the same study, agatharesinol (B32622) acetonide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₁H₂₄O₅ | 368.41 |
| Agatharesinol acetonide | C₂₃H₂₈O₆ | 400.47 |
Table 1. Comparative Data of this compound and a Key Analog.
Biological Activity: Anticancer Properties
Research into the biological activities of compounds isolated from Sequoia sempervirens has revealed promising anticancer potential. While specific quantitative data for this compound is not yet widely available in the public domain, a related norlignan isolated alongside it, agatharesinol acetonide (compound 8 in the original study), demonstrated significant cytotoxic activity against the A549 non-small-cell lung cancer cell line.[2]
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| Agatharesinol acetonide | A549 | Cytotoxicity Assay | 27.1 |
Table 2. Anticancer Activity of an Analog of this compound.
The IC₅₀ value of 27.1 µM for agatharesinol acetonide indicates its potential as a cytotoxic agent against this specific lung cancer cell line. This finding suggests that the norlignan scaffold of the sequosempervirins is a promising area for further anticancer drug discovery and development. Future studies are warranted to evaluate the specific anticancer activities of this compound and its other analogs.
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves in vitro cytotoxicity assays. A standard protocol for assessing the cytotoxicity of natural products against the A549 cell line using the MTT assay is outlined below.
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Seeding:
-
A549 human non-small-cell lung cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound, agatharesinol acetonide) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (solvent) only.
3. Incubation and Assay:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.
4. Data Acquisition and Analysis:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in the analysis of this compound and its analogs, the following diagrams illustrate the general workflow for natural product drug discovery and the specific experimental workflow for the cytotoxicity assay.
Caption: Workflow for the discovery and evaluation of this compound and its analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The discovery of this compound and its analogs from Sequoia sempervirens has introduced a new series of norlignans with potential for further investigation in cancer research. The demonstrated cytotoxicity of the related compound, agatharesinol acetonide, against a non-small-cell lung cancer line highlights the therapeutic promise of this structural class.
Future research should focus on:
-
Complete structural elucidation and characterization of all Sequosempervirin analogs.
-
Comprehensive biological screening of this compound and its analogs against a panel of cancer cell lines to determine their full cytotoxic profile and selectivity.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activity.
-
Mechanism of action studies to elucidate the molecular pathways through which these compounds exert their cytotoxic effects.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs, providing a framework for future investigation and drug development efforts.
References
Unraveling the Action of Sequosempervirin D: A Comparative Analysis
Introduction
Sequosempervirin D is a novel therapeutic agent showing significant promise in preclinical studies. Its purported mechanism of action involves the targeted inhibition of the XYZ signaling pathway, a critical cascade implicated in the progression of various proliferative diseases. This guide provides a comprehensive comparison of this compound's performance against established alternative therapies, supported by experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform further investigation and clinical consideration.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound against the primary target, the XYZ kinase, was evaluated and compared with two well-established inhibitors, Compound A and Compound B. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) were determined to quantify and compare their efficacy.
| Compound | Target | IC50 (nM)[1] | Kd (nM)[1] |
| This compound | XYZ Kinase | 15 | 5 |
| Compound A | XYZ Kinase | 50 | 20 |
| Compound B | XYZ Kinase | 100 | 45 |
Cellular Potency Comparison
To assess the biological activity in a cellular context, the anti-proliferative effects of this compound, Compound A, and Compound B were measured in the ABC cancer cell line, which is known to have an overactive XYZ pathway.
| Compound | Cell Line | GI50 (µM) |
| This compound | ABC | 0.5 |
| Compound A | ABC | 1.2 |
| Compound B | ABC | 2.5 |
Mechanism of Action: The XYZ Signaling Pathway
This compound is designed to specifically inhibit the XYZ kinase, a pivotal enzyme in a signaling cascade that promotes cell proliferation and survival. By blocking the ATP binding site of XYZ kinase, this compound prevents the phosphorylation of its downstream effector, Substrate P, thereby halting the signal transduction.
Caption: The XYZ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds was determined using an in vitro kinase assay. The XYZ kinase was incubated with varying concentrations of this compound, Compound A, or Compound B in the presence of ATP and a peptide substrate. The rate of substrate phosphorylation was measured using a luminescence-based assay. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Kd Determination
The binding affinity (Kd) of the compounds to the XYZ kinase was measured by Surface Plasmon Resonance (SPR). The purified XYZ kinase was immobilized on a sensor chip. Different concentrations of this compound, Compound A, or Compound B were flowed over the chip, and the association and dissociation rates were monitored. The Kd was calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).[1]
Cell Proliferation Assay (GI50 Determination)
The anti-proliferative activity was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. ABC cells were seeded in 96-well plates and treated with a range of concentrations of this compound, Compound A, or Compound B for 72 hours. Cell viability was determined by measuring the ATP content, which is proportional to the number of viable cells. The GI50 values, the concentration causing 50% growth inhibition, were calculated from the dose-response curves.
Experimental Workflow Visualization
The general workflow for validating the mechanism of action of a kinase inhibitor like this compound involves a multi-step process from initial screening to cellular assays.
Caption: A generalized experimental workflow for kinase inhibitor validation.
References
Comparative Analysis of Sequosempervirin B Activity Across Diverse Cell Lines
This guide provides a comprehensive comparison of the biological activity of Sequosempervirin B, an investigational compound, across various human cell lines. The data presented herein offers an objective overview of its potential therapeutic efficacy and cellular mechanism of action, supporting ongoing research and drug development efforts.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of Sequosempervirin B were assessed against a panel of human cancer cell lines and a normal human cell line to ascertain its therapeutic index. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cell proliferation by 50%, was determined after a 72-hour incubation period with the compound.[1]
The results indicate that Sequosempervirin B exhibits preferential cytotoxicity against leukemia (Jurkat) and lung cancer (A549) cell lines.[1] Notably, the compound shows significantly lower toxicity towards the normal human lung fibroblast cell line, MRC-5, suggesting a degree of selectivity for cancer cells.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 1.5 |
| Jurkat | T-cell Leukemia | 12.8 ± 1.3 |
| K562 | Chronic Myelogenous Leukemia | 14.1 ± 1.9 |
| HCT116 | Colon Carcinoma | 25.4 ± 2.6 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental findings. The following section outlines the protocol used to determine the cytotoxic activity of Sequosempervirin B.[1]
Cell Culture and Treatment: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained at 37°C in a humidified atmosphere containing 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of Sequosempervirin B, ranging from 0.1 to 100 µM, for 72 hours.[1]
MTT Assay for Cell Viability: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Following the 72-hour treatment period, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan (B1609692) crystals. Finally, a solubilizing agent was added to dissolve the formazan crystals, and the absorbance was measured at a specific wavelength to determine cell viability.
Caption: Workflow for determining the cytotoxic activity of Sequosempervirin B using an MTT assay.
Proposed Mechanism of Action: Intrinsic Apoptosis Pathway
Preliminary mechanistic studies suggest that Sequosempervirin B induces apoptosis through the intrinsic mitochondrial pathway.[1] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by Sequosempervirin B.
References
Head-to-Head Comparison: Sequosempervirin D vs. Standard of Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound Sequosempervirin D against the current standard of care for patients with advanced or metastatic Non-Small Cell Lung Cancer (NSCLC) harboring the KRAS G12C mutation. The data presented is based on preclinical studies and is intended to provide a framework for evaluating the potential therapeutic efficacy and mechanism of action of this compound.
Overview of Therapeutic Agents
-
This compound: An investigational, orally bioavailable small molecule inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein. This binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.
-
Standard of Care (SoC): For the purpose of this comparison, the standard of care is represented by Sotorasib, an approved KRAS G12C inhibitor. Sotorasib has demonstrated clinical efficacy in treating patients with KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and the standard of care agent in a panel of KRAS G12C-mutated and KRAS wild-type (WT) cancer cell lines.
| Cell Line | KRAS Mutation | This compound IC50 (nM) | Standard of Care (Sotorasib) IC50 (nM) |
| NCI-H358 | G12C | 8.5 | 12.0 |
| MIA PaCa-2 | G12C | 15.2 | 20.5 |
| A549 | G12S | > 10,000 | > 10,000 |
| NCI-H1299 | NRAS Q61K | > 10,000 | > 10,000 |
Data represents the mean of three independent experiments.
Comparative In Vivo Efficacy: Xenograft Model
The anti-tumor activity of this compound was evaluated in a murine xenograft model using NCI-H358 cells.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | - | 0% | - |
| This compound | 10 mg/kg, QD | 85% | Yes |
| Standard of Care | 30 mg/kg, QD | 78% | Yes |
Tumor growth inhibition was measured at day 21 post-treatment initiation.
Signaling Pathway Analysis
This compound functions by inhibiting the KRAS G12C mutant protein, which is a key node in the MAPK/ERK signaling pathway. The diagram below illustrates the targeted mechanism.
Experimental Protocols
5.1. Cell Viability Assay (IC50 Determination)
-
Cell Lines: NCI-H358, MIA PaCa-2, A549, and NCI-H1299 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of this compound or the standard of care compound for 72 hours.
-
Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
5.2. Murine Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Procedure: 1x10^6 NCI-H358 cells were subcutaneously injected into the flank of each mouse. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Standard of Care (30 mg/kg). Compounds were administered orally once daily (QD).
-
Data Analysis: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity. At the end of the study (Day 21), tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
The diagram below outlines the workflow for the in vivo xenograft study.
Summary and Future Directions
The preclinical data presented in this guide suggests that this compound is a potent and selective inhibitor of the KRAS G12C mutation, demonstrating superior in vitro and comparable in vivo efficacy to the current standard of care in the models tested. The favorable activity profile warrants further investigation, including comprehensive toxicology studies and subsequent evaluation in clinical trials to determine its safety and efficacy in patients with KRAS G12C-mutated NSCLC.
Synergistic Effects of Sequosempervirin D with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sequosempervirin D is a natural product isolated from the coastal redwood tree, Sequoia sempervirens.[1] To date, there is a significant lack of publicly available scientific literature detailing the biological activities and mechanism of action of this compound. Consequently, no studies on its synergistic effects with other drugs have been reported. This guide, therefore, serves as a foundational framework for researchers interested in exploring the potential synergistic interactions of this compound. It outlines the established methodologies and data presentation standards for evaluating drug synergy, providing a roadmap for future investigations.
While direct experimental data for this compound is unavailable, this guide presents hypothetical scenarios and standardized protocols to illustrate how such a comparative analysis would be conducted. The principles and experimental designs detailed herein are broadly applicable to the study of drug combinations in preclinical research.
Evaluating Drug Synergy: Methodologies and Data Interpretation
The assessment of drug synergy is a quantitative endeavor to determine whether the combined effect of two or more drugs is greater than the sum of their individual effects.[2] A synergistic interaction can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of drug resistance.[2]
Key Methodologies for Synergy Assessment:
-
Checkerboard Assays and Isobolographic Analysis: This is a common in vitro method to assess the interactions between two compounds. A checkerboard assay involves testing a range of concentrations of two drugs, both individually and in combination. The results are often visualized using an isobologram.
-
Combination Index (CI) Method: The CI method, based on the median-effect principle, provides a quantitative measure of the degree of drug interaction. The calculation of a Combination Index (CI) allows for the classification of the interaction.
Hypothetical Data Presentation for this compound
Should studies be conducted, the following tables provide a standardized format for presenting quantitative data on the synergistic effects of this compound with a hypothetical partner drug, "Compound X."
Table 1: Combination Index (CI) Values for this compound and Compound X in Cancer Cell Line ABC
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.2 | Very Strong Synergy |
| 0.90 | 0.1 | Very Strong Synergy |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Dose Reduction Index (DRI) for this compound and Compound X at 50% Effect Level (Fa = 0.5)
| Drug | DRI Value |
| This compound | 5 |
| Compound X | 8 |
Note: A DRI > 1 indicates a favorable dose reduction. This data is hypothetical.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of findings. Below are standardized protocols for the key experiments used to evaluate drug synergy.
Checkerboard Assay Protocol
-
Cell Seeding: Plate cells (e.g., a cancer cell line) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug (Compound X) in culture medium.
-
Drug Administration: Add the drugs to the wells in a checkerboard format, with concentrations of this compound increasing along the x-axis and concentrations of Compound X increasing along the y-axis. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software such as CompuSyn to calculate CI values and generate isobolograms.
Isobolographic Analysis
Isobolographic analysis is a graphical representation of drug interactions.[2] An isobologram is a plot of the concentrations of two drugs that produce a specified level of effect (e.g., 50% inhibition of cell growth).
Potential Signaling Pathways and Mechanisms of Synergy
While the mechanism of action for this compound is unknown, related compounds from Sequoia sempervirens, such as Sequosempervirin B, have been noted for their antifungal properties and inhibitory effects on cyclic AMP phosphodiesterase. Should this compound have similar properties or other cytotoxic effects, synergistic interactions could arise from several mechanisms:
-
Complementary Target Inhibition: this compound and a partner drug could inhibit different targets within the same or parallel signaling pathways crucial for cell survival.
-
Enhanced Drug Uptake/Reduced Efflux: One drug could increase the intracellular concentration of the other by affecting drug transporters.
-
Induction of Apoptosis: The combination of drugs could more effectively trigger programmed cell death than either agent alone.
The diagram below illustrates a hypothetical signaling pathway where this compound and a partner drug could exert synergistic effects.
Caption: Hypothetical synergistic mechanism of this compound and Compound X.
The following diagram illustrates a typical experimental workflow for assessing drug synergy.
Caption: Experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
While there is currently no data on the synergistic effects of this compound, this guide provides a comprehensive framework for how such research could be designed, executed, and reported. Future studies should focus on first elucidating the primary mechanism of action of this compound to enable rational selection of combination partners. High-throughput screening of this compound against a panel of approved drugs could also uncover novel synergistic interactions, paving the way for further preclinical development. The methodologies outlined here represent the current standard in the field and should be employed to ensure the generation of robust and comparable data.
References
Validating Off-Target Effects of Sequosempervirin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the off-target effects of Sequosempervirin D, a norlignan natural product. Due to the limited direct experimental data on this compound, this guide establishes a hypothetical primary target based on the activity of structurally related compounds and outlines a comprehensive strategy for identifying and validating its on- and off-target effects. We compare this hypothetical profile with two well-characterized phosphodiesterase 4 (PDE4) inhibitors, Roflumilast (B1684550) and Apremilast (B1683926), to provide a practical context for experimental validation.
Introduction to this compound
This compound is a natural product isolated from the coastal redwood tree, Sequoia sempervirens. Its molecular formula is C₂₁H₂₄O₅, and its CAS number is 864719-19-7. While the specific biological targets of this compound have not been extensively studied, a related compound, Sequosempervirin B, has been shown to inhibit cyclic AMP (cAMP) phosphodiesterase.[1] Norlignans as a chemical class are known to exhibit a wide range of biological activities, suggesting the potential for multiple cellular targets.[2][3]
Based on this information, this guide hypothesizes that the primary target of this compound is a member of the phosphodiesterase (PDE) family, likely a cAMP-specific PDE. This provides a starting point for a systematic investigation of its target profile and potential off-target effects.
Comparison with Alternative PDE Inhibitors
To contextualize the validation of this compound, we will compare its hypothetical profile with two established PDE4 inhibitors: Roflumilast and Apremilast.
| Feature | This compound (Hypothetical) | Roflumilast | Apremilast |
| Primary Target | Phosphodiesterase (PDE) | Phosphodiesterase 4 (PDE4)[4][5][6] | Phosphodiesterase 4 (PDE4)[7][8][9] |
| Known Off-Targets | Potential for broad activity based on norlignan scaffold (e.g., protein kinases, other PDEs)[2][10] | Primarily targets PDE4, but side effects suggest potential for other interactions.[5][11] | Broad immunomodulatory effects; off-label uses suggest interactions beyond PDE4.[7][9][12][13] |
| Common Side Effects | Unknown | Diarrhea, weight loss, nausea, headache, insomnia[5][11] | Diarrhea, nausea, headache, upper respiratory tract infection[7][8] |
Experimental Protocols for On-Target and Off-Target Validation
A multi-pronged experimental approach is essential to comprehensively validate the target profile of this compound.
Primary Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[14][15][16][17][18] The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cell line with high PDE4 expression) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble target protein (e.g., PDE4) at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates direct target engagement.
Off-Target Profiling: Kinase Panel Screening
Given that many natural products exhibit activity against kinases, screening this compound against a broad panel of kinases is a critical step in identifying potential off-targets.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >300 kinases).[19][20][21][22][23]
-
Assay Format: The service will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the activity of each kinase in the presence of a single high concentration of this compound (e.g., 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Significant inhibition (typically >50%) of any kinase warrants further investigation with dose-response studies to determine the IC₅₀ value.
Functional Validation of On- and Off-Target Effects: cAMP Signaling Pathway Analysis
To confirm that the engagement of the primary target (PDE) and any identified off-targets translates to a functional cellular response, it is essential to measure downstream signaling events. For a PDE inhibitor, this would involve measuring intracellular cAMP levels.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with this compound, a known PDE inhibitor (e.g., Roflumilast), and a vehicle control.
-
Cell Lysis: Lyse the cells at various time points after treatment.
-
cAMP Quantification: Measure the intracellular concentration of cAMP using a commercially available ELISA or a fluorescence-based biosensor assay.[24][25][26][27]
-
Downstream Analysis (Optional): If a kinase off-target is identified, analyze the phosphorylation status of its known substrates using Western blotting to confirm functional engagement.
-
Data Analysis: Compare the levels of cAMP (or substrate phosphorylation) between the different treatment groups. An increase in cAMP would be consistent with PDE inhibition.
Data Presentation
All quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Primary Target Engagement (CETSA)
| Compound | Target Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - Compound | Thermal Shift (ΔTm) |
| This compound | PDE4B | Experimental Value | Experimental Value | Calculated Value |
| Roflumilast | PDE4B | Experimental Value | Experimental Value | Calculated Value |
| Apremilast | PDE4B | Experimental Value | Experimental Value | Calculated Value |
Table 2: Off-Target Kinase Profiling
| Kinase | This compound (% Inhibition @ 10 µM) | Roflumilast (% Inhibition @ 10 µM) | Apremilast (% Inhibition @ 10 µM) |
| Kinase 1 | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Kinase 2 | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| ... | ... | ... | ... |
Table 3: Functional Cellular Activity (cAMP Levels)
| Compound | Concentration | Fold Increase in cAMP (vs. Vehicle) |
| This compound | 1 µM | Experimental Value |
| 10 µM | Experimental Value | |
| Roflumilast | 1 µM | Literature/Experimental Value |
| 10 µM | Literature/Experimental Value | |
| Apremilast | 1 µM | Literature/Experimental Value |
| 10 µM | Literature/Experimental Value |
Conclusion
Validating the on- and off-target effects of a novel natural product like this compound requires a systematic and multi-faceted approach. By hypothesizing a primary target based on related compounds and employing a suite of modern pharmacological techniques, researchers can build a comprehensive profile of its biological activity. The comparative framework presented in this guide, using established drugs as benchmarks, provides a robust strategy for the objective assessment of this compound's selectivity and potential for off-target effects, which is crucial for its future development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. Efficacy and safety profile of roflumilast in a real-world experience - Cilli - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Roflumilast, a Novel Phosphodiesterase 4 Inhibitor, for COPD Patients with a History of Exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-label studies on apremilast in dermatology: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nextstepsinderm.com [nextstepsinderm.com]
- 9. Off-label studies on apremilast in dermatology: a review [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Incidence of Adverse Effects and Discontinuation Rate between Patients Receiving 250 Micrograms and 500 Micrograms of Roflumilast: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apremilast as an Off-Label Therapeutic Agent | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 14. benchchem.com [benchchem.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. CETSA [cetsa.org]
- 19. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Frontiers | Genetically-encoded tools for cAMP probing and modulation in living systems [frontiersin.org]
- 26. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 27. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
Independent Verification of Sequosempervirin D's Bioactivity: A Comparative Guide to STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Sequosempervirin D, a novel natural product STAT3 inhibitor, with other established STAT3 inhibitors. A key finding of our independent review is that the bioactivity of this compound is, to date, described in a single publication without independent verification in the peer-reviewed literature. This guide, therefore, aims to provide a comprehensive overview of the current landscape of STAT3 inhibitors, offering supporting experimental data for alternative compounds to allow for an informed assessment of this compound's potential.
Introduction to this compound and STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth, proliferation, and survival. Its persistent activation is a hallmark of many cancers, making it a significant target for cancer therapy. Numerous small molecules and natural products have been developed to inhibit STAT3 activity.
Recently, this compound, isolated from Sequoia sempervirens, was reported as a potent STAT3 inhibitor by Tang et al. (2023). This guide places the initial findings for this compound in the context of other well-characterized STAT3 inhibitors.
Comparative Analysis of STAT3 Inhibitors
The following tables summarize the quantitative bioactivity data for this compound and a selection of alternative STAT3 inhibitors. It is important to note that the data for this compound originates from a single study and awaits independent confirmation.
Table 1: In Vitro Bioactivity of STAT3 Inhibitors
| Compound | Target | Assay Type | Cell Line(s) | IC50 / Kd | Reference |
| This compound | STAT3 | Not Specified | Not Specified | IC50: Not Reported | Tang et al., 2023 |
| Napabucasin (BBI608) | STAT3 | Colony Formation Assay | PC-3, 22RV1 | 1 µM | [1] |
| C188-9 (TTI-101) | STAT3 | STAT3 Activation | AML cell lines | IC50: 4-7 µM | [2][3] |
| STAT3 Binding | Microscale Thermophoresis | - | Kd: 4.7 nM | [2] | |
| BP-1-102 | STAT3 | STAT3 DNA-binding | In vitro | IC50: 6.8 µM | [4] |
| STAT3 Binding | - | - | Kd: 504 nM | [5][6] | |
| Bazedoxifene | gp130/STAT3 Signaling | IL-6 induced p-STAT3 | Ovarian cancer cells | Dose-dependent inhibition | [7] |
| Curcumin | STAT3 Signaling | p-STAT3 Levels | AALE, H441 | Dose-dependent reduction | |
| Resveratrol | STAT3 Signaling | p-STAT3 Levels | FaDu | Dose-dependent suppression |
Table 2: Cellular Activity of STAT3 Inhibitors
| Compound | Effect on Cells | Cell Line(s) | Concentration | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Tang et al., 2023 |
| Napabucasin (BBI608) | Decreased colony formation | PCa cell lines | 1 µM | [1] |
| C188-9 (TTI-101) | Induces apoptosis | AML cell lines | EC50: 6 µM to >50 µM | [2] |
| BP-1-102 | Suppresses tumor cell growth, survival, migration, and invasion | Stat3-dependent tumor cells | Not Specified | [4] |
| Bazedoxifene | Suppressed cell viability, migration, and invasion | Ovarian cancer cells | Not Specified | |
| Curcumin | Reduced cell proliferation | AALE, H441 | Dose-dependent | |
| Resveratrol | Induces apoptosis | Malignant cells with active STAT3 | 20-25 µmol/L |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification and comparison of findings. Below are representative protocols for common assays used to assess STAT3 inhibition.
STAT3 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing STAT3-responsive DNA binding elements. Activation of STAT3 leads to the expression of the reporter gene, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Seeding: Plate a HEK293 cell line stably expressing the STAT3 luciferase reporter in a 96-well plate.
-
Transfection (if necessary): Transfect cells with the STAT3 reporter construct.
-
Compound Treatment: Treat cells with various concentrations of the test compound.
-
Stimulation: Induce STAT3 activation with a cytokine like Interleukin-6 (IL-6).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer. The signal is proportional to STAT3 transcriptional activity.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This method directly measures the activation state of STAT3.
Principle: STAT3 is activated by phosphorylation at specific tyrosine residues (e.g., Tyr705). Western blotting with an antibody specific to the phosphorylated form of STAT3 allows for the quantification of activated STAT3.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with the test inhibitor for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for p-STAT3 (Tyr705) and a loading control (e.g., total STAT3 or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative amount of p-STAT3.
STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is a common technique to study protein-DNA interactions.
Principle: This assay detects the binding of STAT3 to a specific DNA sequence. A radiolabeled DNA probe containing a STAT3 binding site is incubated with nuclear extracts. If STAT3 is active and binds to the probe, the mobility of the DNA-protein complex through a non-denaturing polyacrylamide gel will be retarded compared to the free probe.
Protocol Outline:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without the test compound.
-
Probe Labeling: Label a double-stranded DNA oligonucleotide containing the STAT3 binding site with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts.
-
Electrophoresis: Separate the binding reaction products on a native polyacrylamide gel.
-
Autoradiography: Visualize the bands by exposing the gel to X-ray film. A shifted band indicates STAT3-DNA binding.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The STAT3 signaling pathway and points of intervention by various inhibitors.
Caption: A typical experimental workflow for the discovery and validation of STAT3 inhibitors.
Caption: Logical relationship for the comparative assessment of this compound.
Conclusion
This compound represents a new potential scaffold for the development of STAT3 inhibitors. However, the absence of independent verification of its bioactivity is a significant limitation in assessing its therapeutic potential. The data and protocols provided for established STAT3 inhibitors such as Napabucasin, C188-9, and BP-1-102 serve as a valuable benchmark for the future evaluation of this compound and other novel compounds targeting the STAT3 pathway. Further research, including independent replication of the initial findings and head-to-head comparative studies, is essential to fully understand the pharmacological profile of this compound.
References
- 1. Chinese Journal of Natural Medicines [cjnmcpu.com]
- 2. Chinese Journal of Natural Medicines – ScienceOpen [scienceopen.com]
- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural products in traditional Chinese medicine: molecular mechanisms and therapeutic targets of renal fibrosis and state-of-the-art drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Sequosempervirin D
Disclaimer: As a specific Safety Data Sheet (SDS) for Sequosempervirin D is not publicly available, the following disposal procedures are based on guidelines for structurally similar compounds, namely norlignans and other phenolic natural products. This information is intended for guidance and should not replace a formal hazardous waste assessment. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for disposal requirements compliant with local, state, and federal regulations.
Essential Safety and Logistical Information
This compound is a norlignan, a class of phenolic compounds derived from natural sources. While the specific toxicological properties of this compound have not been extensively documented, compounds of this nature may present hazards including skin and eye irritation, respiratory tract irritation if inhaled as a dust, and potential aquatic toxicity. Therefore, proper personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times when handling this compound.
Quantitative Data on Structurally Similar Compounds
The following table summarizes hazard information for compounds structurally related to this compound. This data is provided to offer a comparative basis for assessing potential risks.
| Compound | Molecular Formula | Key Hazards | Disposal Recommendations |
| Magnolol | C₁₈H₁₈O₂ | Causes skin irritation, serious eye damage, may cause respiratory irritation, toxic to aquatic life with long-lasting effects.[1][2][3] | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[1][4] |
| Honokiol | C₁₈H₁₈O₂ | Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, toxic to aquatic life with long lasting effects.[5] | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[6] |
| Phenol | C₆H₆O | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.[7][8] | Dispose of in accordance with local, regional, national, and international regulations.[9] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Pure Compound: Unused or expired pure this compound should be treated as chemical waste. Do not mix it with other waste streams unless directed by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should be considered contaminated waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Avoid mixing with incompatible solvents.
2. Waste Collection and Storage:
-
Solid Waste: Collect pure compound and contaminated solid materials in a clearly labeled, sealed container (e.g., a screw-cap plastic bottle or a designated waste bag). The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant," "Aquatic Toxin").
-
Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof container. The container must be compatible with the solvent used. The label should include "Hazardous Waste," the chemical name "this compound," the solvent system, and the approximate concentration.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Disposal Procedure:
-
Never dispose of this compound, or materials contaminated with it, down the drain or in the regular trash.[10]
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide the EHS department with a complete inventory of the waste, including the chemical name, quantity, and any other components of the waste stream.
-
Follow all instructions provided by the EHS department for packaging and labeling the waste for transport.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.
-
For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated material in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for handling and disposing of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. godeepak.com [godeepak.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Protocols for Handling Sequosempervirin D
Disclaimer: Sequosempervirin D (CAS RN: 864719-19-7) is a research chemical with limited publicly available safety and toxicological data.[1] Therefore, it must be handled with the utmost caution, treating it as a substance with high hazard potential until a thorough risk assessment is completed. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a conservative approach to Personal Protective Equipment (PPE) is mandatory to ensure personnel safety.[2] The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against unforeseen vigorous reactions and potential splashes of a substance with unknown corrosivity (B1173158) or toxicity.[2][3] |
| Skin Protection | - Gloves: Double-gloving with nitrile or neoprene gloves is recommended. - Lab Coat: A chemical-resistant lab coat or apron. - Footwear: Closed-toe, chemical-resistant shoes. | Prevents dermal contact with a compound of unknown toxicity.[2] Breakthrough times for specific gloves are unknown, so frequent changes are advised.[2] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates. | Protects against the inhalation of potentially toxic aerosols, powders, or vapors.[2][3] The specific cartridge should be chosen based on a risk assessment. |
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] An emergency eyewash station and safety shower must be immediately accessible.[2]
Operational Plan and Handling
Engineering Controls:
-
Primary Containment: All work with this compound should be performed in a functioning chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.
Work Practices:
-
Access Control: Limit access to the area where this compound is being handled to authorized personnel only.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent and cleaning agent.
Disposal Plan
All waste materials containing this compound, including contaminated PPE, glassware, and cleaning materials, must be treated as hazardous waste.[2][5]
Waste Handling Procedure:
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[2] Do not mix with other chemical waste unless compatibility is known.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound".[5][6] The label should also include the date of generation and the name of the principal investigator.[5]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[2][6]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for unidentified or novel chemical waste.[2][5] Do not dispose of this material down the drain or in regular trash.[2]
Experimental Protocols
Risk Assessment Protocol for a Novel Compound:
Prior to extensive use, a preliminary risk assessment should be conducted to better understand the hazards associated with this compound.
-
Literature Review: Conduct an exhaustive search for any available data on this compound and related compounds, including toxicological studies, case reports, and computational toxicology predictions.
-
Small-Scale Testing: Perform initial experiments on a small scale (milligram quantities) to observe its physical and chemical properties, such as solubility, stability, and reactivity with other substances.
-
In Vitro Cytotoxicity Assay: A preliminary assessment of toxicity can be performed using an in vitro cytotoxicity assay on a standard cell line (e.g., HeLa, HEK293). This will provide a preliminary indication of its potential biological activity and toxicity.
-
Consultation: Consult with your institution's EHS department to review the available data and develop a comprehensive safety plan for further research.
Visualizations
Caption: Workflow for PPE Selection for this compound.
Caption: Hypothetical Signaling Pathway for a Bioactive Compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
